molecular formula C18H26N2O4S B2470816 N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)-1-(methylsulfonyl)piperidine-4-carboxamide CAS No. 2034450-13-8

N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)-1-(methylsulfonyl)piperidine-4-carboxamide

Katalognummer B2470816
CAS-Nummer: 2034450-13-8
Molekulargewicht: 366.48
InChI-Schlüssel: WSWMZNZLDGYTBB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)-1-(methylsulfonyl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C18H26N2O4S and its molecular weight is 366.48. The purity is usually 95%.
The exact mass of the compound N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)-1-(methylsulfonyl)piperidine-4-carboxamide is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)-1-(methylsulfonyl)piperidine-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)-1-(methylsulfonyl)piperidine-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Potential Central Nervous System Agents

Synthesis of spiro[isobenzofuran-1(3H),4'-piperidines] as potential central nervous system agents highlights the importance of aminoalkyl(aryl)isobenzofuran moieties in antidepressants. The synthesis of analogues with marked inhibition of tetrabenazine-induced ptosis suggests these compounds' relevance in exploring neurological functions and disorders (Bauer et al., 1976).

Anticancer Agents

The synthesis and evaluation of propanamide derivatives bearing 4-piperidinyl-1,3,4-oxadiazole as promising anticancer agents indicate the potential of piperidine derivatives in cancer therapy. Compounds exhibiting low IC50 values act as strong anticancer agents relative to doxorubicin, suggesting their application in developing new therapeutic strategies against cancer (Rehman et al., 2018).

Histamine H3 Receptor Ligands

The development of highly potent fluorescence-tagged nonimidazole histamine H3 receptor ligands through the synthesis of different (3‐phenoxypropyl)piperidine derivatives coupled to fluorescent moieties demonstrates the application of these compounds in understanding the binding site on the histamine H3 receptor. The in vivo screening of selected derivatives highlights their potential in biomedical research (Amon et al., 2007).

Antibacterial Studies

Synthesis, spectral analysis, and anti-bacterial study of N-substituted derivatives of 2-(5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide show moderate to talented antibacterial activity. This research underscores the potential application of such compounds in developing new antibacterial agents (Khalid et al., 2016).

Molecular Interaction Studies

Investigation into the molecular interaction of antagonist N-(piperidin-1-yl)-5-(4-chlorophenyl)-1- (2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide with the CB1 cannabinoid receptor demonstrates the application of such compounds in understanding receptor-ligand interactions, contributing to drug design and development (Shim et al., 2002).

Eigenschaften

IUPAC Name

N-[1-(2,3-dihydro-1-benzofuran-5-yl)propan-2-yl]-1-methylsulfonylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O4S/c1-13(11-14-3-4-17-16(12-14)7-10-24-17)19-18(21)15-5-8-20(9-6-15)25(2,22)23/h3-4,12-13,15H,5-11H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSWMZNZLDGYTBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC2=C(C=C1)OCC2)NC(=O)C3CCN(CC3)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)-1-(methylsulfonyl)piperidine-4-carboxamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.